(R)-3-(4-propylmorpholin-2-yl)phenol
Description
(R)-3-(4-Propylmorpholin-2-yl)phenol is a chiral phenolic compound characterized by a morpholine ring substituted with a propyl group at the 4-position and a hydroxyl group at the 3-position of the phenol ring. The R-configuration of the morpholine substituent introduces stereochemical specificity, which may influence its physicochemical properties and biological interactions.
Properties
CAS No. |
710654-74-3 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]phenol |
InChI |
InChI=1S/C14H21NO2/c1-3-7-15-9-14(17-10-11(15)2)12-5-4-6-13(16)8-12/h4-6,8,11,14,16H,3,7,9-10H2,1-2H3/t11-,14-/m0/s1 |
InChI Key |
WOLAYLBKITVXRB-FZMZJTMJSA-N |
SMILES |
CCCN1CCOC(C1)C2=CC(=CC=C2)O |
Isomeric SMILES |
CCCN1C[C@H](OC[C@@H]1C)C2=CC(=CC=C2)O |
Canonical SMILES |
CCCN1CC(OCC1C)C2=CC(=CC=C2)O |
Synonyms |
(R)-3-(4-propylmorpholin-2-yl) phenol PF-219061 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several phenolic derivatives, including alkylphenols and morpholine-containing analogs. Key comparisons are summarized below:
Key Observations :
- Morpholine vs. Alkyl Substituents: The morpholine ring in this compound likely enhances water solubility compared to purely alkyl-substituted phenols (e.g., 4-propylphenol), which are more lipophilic .
- Stereochemical Influence: Enantiomers such as (R)- and (S)-4-(pentan-2-yl)phenol (CAS 94-06-4) demonstrate that chirality can drastically alter pharmacokinetics and receptor interactions. The R-configuration in the target compound may similarly confer unique biological activity .
- Bioavailability: Unlike simpler phenols, the morpholine substituent could reduce passive diffusion across membranes, necessitating active transport mechanisms. This contrasts with highly bioavailable polyphenols like quercetin glycosides .
Functional Comparisons
- Antioxidant Activity: While polyphenols like resveratrol and quercetin exhibit strong free radical scavenging, this compound’s single hydroxyl group may limit direct antioxidant effects. However, its morpholine group might stabilize reactive intermediates or enhance metal chelation .
- Anti-Amyloid Potential: Analogous to resveratrol and rifampicin’s phenolic structures, the compound could inhibit amyloid aggregation via quinone-mediated mechanisms or steric interference, though this remains speculative without direct evidence .
- Cardiovascular Effects: Morpholine derivatives are less studied in cardiovascular contexts compared to olive oil phenolics (e.g., hydroxytyrosol), which modulate lipid profiles and endothelial function .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
